molecular formula C9H17NO4S B12225579 1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate

Cat. No.: B12225579
M. Wt: 235.30 g/mol
InChI Key: OOZSGVSKNLYVOO-UHFFFAOYSA-N
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Description

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring with a dioxido substitution, coupled with a butylcarbamate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups. This can be done using oxidizing agents such as hydrogen peroxide or peracids.

    Carbamoylation: The final step involves the introduction of the butylcarbamate group. This can be achieved through a reaction with butyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate involves its interaction with specific molecular targets. The dioxido groups can form strong interactions with metal ions, making it a potential inhibitor of metalloenzymes. The carbamate group can also interact with active sites of enzymes, leading to inhibition of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxidotetrahydrothiophen-3-yl methylcarbamate: Similar structure but with a methyl group instead of a butyl group.

    1,1-Dioxidotetrahydrothiophen-3-yl ethylcarbamate: Similar structure but with an ethyl group instead of a butyl group.

    1,1-Dioxidotetrahydrothiophen-3-yl propylcarbamate: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate is unique due to its specific combination of a tetrahydrothiophene ring with dioxido substitution and a butylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) N-butylcarbamate

InChI

InChI=1S/C9H17NO4S/c1-2-3-5-10-9(11)14-8-4-6-15(12,13)7-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

OOZSGVSKNLYVOO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1CCS(=O)(=O)C1

Origin of Product

United States

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